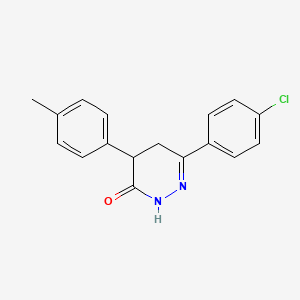

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CMPP) is an organic compound that has been studied for its potential therapeutic applications. CMPP is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and two oxygen atoms. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. CMPP has a variety of potential applications in the medical field, such as in the treatment of cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has demonstrated the synthesis and screening of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones for their anticonvulsant properties. A study found that compounds with an electron-withdrawing substituent on the phenyl ring exhibited significant anticonvulsant activity, highlighting the influence of hydrophobic parameters on the potency of these compounds (Xu et al., 1991).

Anticancer and Antimicrobial Agents

Pyridazinone derivatives have been investigated for their anticancer and antimicrobial activities. For instance, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, showing high potency against cancer cell lines and pathogenic strains, supported by molecular docking studies to understand their mechanism of action (Katariya et al., 2021).

Enantioseparation for Pharmaceutical Use

The enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, an intermediate for the cardiotonic agent levosimendan, was achieved through chromatographic techniques. This study presents methods for the preparation of this compound, suitable for pharmaceutical industry applications (Cheng et al., 2019).

Herbicide Action

Pyridazinone derivatives, such as pyrazon, have been identified as inhibitors of photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity and use as herbicides. This research outlines the mode of action of these compounds and their potential for agricultural applications (Hilton et al., 1969).

Platelet Aggregation Inhibition and Hypotensive Activities

Studies have reported on the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibiting significant platelet aggregation inhibiting and hypotensive activities. These compounds have shown promise in pharmacological research, with some exhibiting activities significantly greater than that of acetylsalicylic acid and the hypotensive agent dihydralazine (Thyes et al., 1983).

Cardiotonic Properties

Research into [4-(substituted-amino)phenyl]pyridazinones and related derivatives has unveiled compounds with potent inotropic and vasodilating activities, important for treating congestive heart failure. The structure-activity relationships of these compounds have been thoroughly investigated, providing insights into their potential therapeutic applications (Okushima et al., 1987).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-2-4-12(5-3-11)15-10-16(19-20-17(15)21)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRGADIVYUGOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2960640.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2960641.png)

![7-Fluoro-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2960642.png)

![3,5-dimethoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960646.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2960648.png)

![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)

![2-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]acetamide](/img/structure/B2960660.png)